N,O-双(二乙基氢甲硅烷基)三氟乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

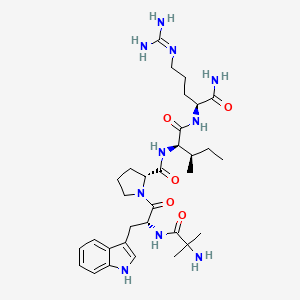

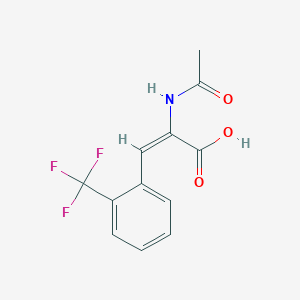

“N,O-Bis(diethylhydrogensilyl)trifluoroacetamide” is a chemical compound with the molecular formula C10H22F3NOSi2 and a molecular weight of 285.5 . It is also known as DEHS-BSTFA .

Molecular Structure Analysis

The molecular structure of “N,O-Bis(diethylhydrogensilyl)trifluoroacetamide” consists of 10 carbon atoms, 22 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, 1 oxygen atom, and 2 silicon atoms .Physical And Chemical Properties Analysis

“N,O-Bis(diethylhydrogensilyl)trifluoroacetamide” is a colorless to light yellow clear liquid .科学研究应用

Gas Chromatography Derivatizing Reagent

“N,O-Bis(diethylhydrogensilyl)trifluoroacetamide” is used as a derivatizing reagent for gas chromatography . It helps in the analysis of various compounds by converting them into derivatives that are more amenable to gas chromatography.

Mass Spectrometry Analysis

This compound is also used in mass spectrometry for the analysis of phenolic acids in fruits . By derivatizing the phenolic acids, it enhances their volatility and stability, making them suitable for mass spectrometry analysis.

Analysis of Hydroxylated Steroids

It has been used in the gas chromatography/mass spectrometry analysis of hydroxylated steroids . This allows for the detection and quantification of these steroids in various biological samples.

Preparation of Pyrimidinone Ribosides

“N,O-Bis(diethylhydrogensilyl)trifluoroacetamide” is used as a reactant in the preparation of pyrimidinone ribosides . These compounds have shown anti-tumor properties, making this an important application in medicinal chemistry.

Analysis of Cortisol and 6β-Hydroxycortisol

This compound has been used in the analysis of cortisol and 6β-hydroxycortisol in human urine . This is important in the study of stress response and adrenal function.

Synthesis of Silicon Compounds

“N,O-Bis(diethylhydrogensilyl)trifluoroacetamide” is used in the synthesis of silicon compounds . These compounds have a wide range of applications in materials science and technology.

安全和危害

属性

InChI |

InChI=1S/C10H20F3NOSi2/c1-5-16(6-2)14-9(10(11,12)13)15-17(7-3)8-4/h5-8H2,1-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERQTNAPNFAWTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)N=C(C(F)(F)F)O[Si](CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20F3NOSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,O-Bis(diethylhydrogensilyl)trifluoroacetamide | |

Q & A

Q1: How does N,O-Bis(diethylhydrogensilyl)trifluoroacetamide interact with thromboxane B2 and what are the downstream analytical benefits?

A1: N,O-Bis(diethylhydrogensilyl)trifluoroacetamide (DEHS-BSTFA) reacts with the methyl ester-methyloxime derivative of thromboxane B2 (TXB2) after treatment with diazomethane and O-methylhydroxylamine-HCl []. This reaction forms the diethylhydrogensilyl-cyclic diethylsilylene (DEHS-DES) derivative of TXB2. This derivative is advantageous for gas chromatography-mass spectrometry (GC-MS) analysis due to its improved volatility and distinct fragmentation pattern []. The DEHS-DES derivative produces characteristic ions, notably at m/z 269, which are valuable for identifying and quantifying TXB2 in biological samples using techniques like GC/HR-SIM [].

Q2: Can you elaborate on the structural changes observed when DEHS-BSTFA reacts with different isomers of 5β-pregnane-17,20,21-triols?

A2: DEHS-BSTFA reacts with 5β-pregnane-17,20,21-triols to yield DEHS-DES derivatives with distinct structures depending on the isomer []. For instance, 5β-Pregnane-3α,17α,20β,21-tetraol forms the 3α,21-bis-DEHS-17α,20β-DES derivative, while its 20α isomer primarily yields the 3α,17α-bis-DEHS-20α,21-DES derivative []. Interestingly, the latter derivative is believed to undergo facile isomerization to the less stable 3α,21-bis-DEHS-17α,20α-DES structure during electron ionization in mass spectrometry []. These structural differences, evidenced by isotope labeling and accurate mass measurements, contribute to distinct fragmentation patterns observed in mass spectra, aiding in the identification and characterization of these steroid isomers [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)